molecular formula C21H23N3O3 B5748989 3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide

3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide

Cat. No. B5748989
M. Wt: 365.4 g/mol
InChI Key: IHBRHVBIHZWJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide is a compound that has been extensively studied for its potential applications in scientific research. It is a benzamide derivative that exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the nitric oxide pathway and the cyclooxygenase pathway. It may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide exhibits a range of interesting biochemical and physiological effects. It has been shown to exhibit vasodilatory effects in the cardiovascular system, as well as anti-inflammatory effects in various models of inflammation. In addition, it has been shown to induce apoptosis in cancer cells. It may also act as an antioxidant, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide in lab experiments is its versatility. It has been shown to have a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide. One area of interest is its potential applications in the treatment of cardiovascular disease, as it has been shown to exhibit vasodilatory effects. Another area of interest is its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic interventions.

Synthesis Methods

The synthesis of 3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide typically involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropan-1-ol to form the corresponding amide. Finally, this amide is reacted with 3,4-dihydroxybenzoic acid to yield the final product.

Scientific Research Applications

3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide has been used in a variety of scientific research applications, including studies of cardiovascular function, inflammation, and cancer. It has been shown to exhibit vasodilatory effects in the cardiovascular system, as well as anti-inflammatory effects in various models of inflammation. In addition, it has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-hydroxy-4-methoxy-N-[3-(2-methylimidazol-1-yl)-1-phenylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-22-11-13-24(15)12-10-18(16-6-4-3-5-7-16)23-21(26)17-8-9-20(27-2)19(25)14-17/h3-9,11,13-14,18,25H,10,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBRHVBIHZWJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.